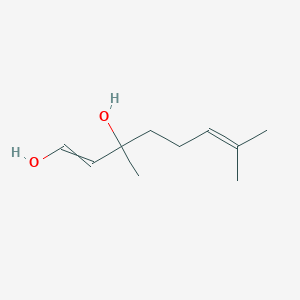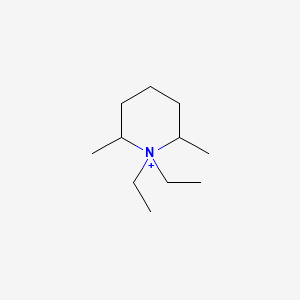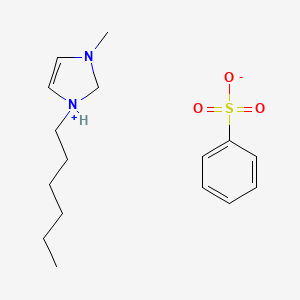![molecular formula C30H43BrN4 B14258204 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide CAS No. 403664-74-4](/img/structure/B14258204.png)
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide is a chemical compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Vorbereitungsmethoden
The synthesis of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide typically involves the diazotization of 4-aminonaphthalene-1-amine followed by coupling with 1-pentadecylpyridin-1-ium bromide. The reaction conditions often include the use of acidic media such as hydrochloric acid or sulfuric acid to facilitate the formation of the diazonium salt, which then reacts with the coupling component to form the azo dye .
Analyse Chemischer Reaktionen
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored materials such as textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with cellular components. The compound may also intercalate into DNA, disrupting its function and leading to cell death in certain cases .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide include other azo dyes such as azobenzene and methyl orange. These compounds share the azo group but differ in their substituents and overall structure, which can affect their chemical properties and applications. This compound is unique due to its specific substituents that confer distinct properties and applications .
Eigenschaften
CAS-Nummer |
403664-74-4 |
|---|---|
Molekularformel |
C30H43BrN4 |
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
4-[(1-pentadecylpyridin-1-ium-4-yl)diazenyl]naphthalen-1-amine;bromide |
InChI |
InChI=1S/C30H42N4.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-34-24-21-26(22-25-34)32-33-30-20-19-29(31)27-17-14-15-18-28(27)30;/h14-15,17-22,24-25,31H,2-13,16,23H2,1H3;1H |
InChI-Schlüssel |
QCZBZZIYEOJMBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14258132.png)

![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)


![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)


![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)


